molecular formula C19H22O9 B1408615 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose CAS No. 78962-43-3

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose

Cat. No. B1408615
CAS RN: 78962-43-3
M. Wt: 394.4 g/mol
InChI Key: MMMFFJBLSNOZRA-GKJUMJLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The title compound was prepared according to a standard protocol . The treatment of glucose with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid monohydrate in anhydrous dimethylformamide was stirred for 5 hours . The oily product obtained was dissolved in pyridine and acetic anhydride and the reaction mixture was then stirred for 4 hours at room temperature .


Molecular Structure Analysis

The crystal of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose was studied by X-ray diffraction . It crystallizes in the monoclinic space group P21 with cell parameters of a = 5.691(3) Å, b = 7.770(2) Å, c = 22.503(7) Å, b = 93.58(5)°, V = 993.1(7) Å3 and Z = 2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose are as follows :

Mechanism of Action

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose exhibits potential applications in the development of antiviral drugs, specifically against HIV and herpes simplex virus (HSV) . Its distinct structure allows for targeted interactions with viral enzymes, making it a promising candidate for therapeutic interventions .

Future Directions

Given its potential applications in the development of antiviral drugs, specifically against HIV and herpes simplex virus (HSV), future research could focus on further exploring these applications .

properties

IUPAC Name

[(4aR,6S,7R,8S,8aS)-6,7-diacetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O9/c1-10(20)24-16-15-14(9-23-18(28-15)13-7-5-4-6-8-13)27-19(26-12(3)22)17(16)25-11(2)21/h4-8,14-19H,9H2,1-3H3/t14-,15+,16+,17-,18?,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMFFJBLSNOZRA-GKJUMJLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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